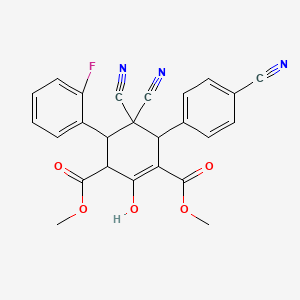
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212097-79-4) is a synthetic compound with notable biological activities that have been the subject of recent research. This article provides a detailed overview of its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C25H18FN3O5
- Molecular Weight : 459.43 g/mol
- Structure : The compound features a cyclohexene core with multiple functional groups, including dicyano and hydroxy groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Study on Breast Cancer Cells : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell proliferation |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
This compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : The compound was tested against various bacterial strains, including E. coli and S. aureus. It exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: Cancer Treatment
A recent study published in Cancer Research highlighted the efficacy of dimethyl 5,5-dicyano in combination therapies for breast cancer. When used alongside standard chemotherapeutics like doxorubicin, the compound enhanced the overall therapeutic effect while reducing side effects associated with high doses of chemotherapy .
Case Study 2: Antimicrobial Applications
In another study focusing on infectious diseases, researchers evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it could serve as a promising candidate for developing new antimicrobial agents due to its unique mechanism that differs from traditional antibiotics .
Properties
IUPAC Name |
dimethyl 5,5-dicyano-6-(4-cyanophenyl)-4-(2-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-9-7-14(11-27)8-10-15)25(12-28,13-29)21(16-5-3-4-6-17(16)26)19(22(18)30)24(32)34-2/h3-10,19-21,30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPTWWKOPZQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)C#N)(C#N)C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














